N-(1H-indol-6-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPHVJWURTBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indole-6-Carbaldehyde
Indole-6-carbaldehyde serves as a critical intermediate. The Vilsmeier-Haack reaction is widely employed, where indole undergoes formylation at the 6-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. Yields range from 60–75%, with purity dependent on chromatographic separation (30% ethyl acetate/hexane). Alternative methods include directed lithiation: protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables selective metalation at the 6-position using n-butyllithium, followed by quenching with DMF to install the aldehyde.
Condensation with Ethanamine
Indole-6-carbaldehyde reacts with ethanamine in methanol at 25°C for 12 hours, forming the imine intermediate. A 10:1 molar ratio of ethanamine to aldehyde ensures complete conversion, with catalytic acetic acid accelerating Schiff base formation. The crude imine is isolated via solvent evaporation and used directly in the next step.
Reduction to Secondary Amine
Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) reduces the imine to N-(1H-indol-6-ylmethyl)ethanamine over 6 hours. This method achieves 65–80% yields, though competing over-reduction to primary amines necessitates careful pH control. Alternatively, hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ pressure in ethanol affords the product in 70–85% yield.
Nucleophilic Substitution of 6-Bromomethylindole
Synthesis of 6-Methylindole
Direct alkylation at the 6-position remains challenging due to indole’s inherent 3-position reactivity. A directed ortho-metalation strategy is effective: protecting the indole nitrogen with a triisopropylsilyl (TIPS) group enables lithiation at the 6-position using lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide to install the methyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields 6-methylindole in 55–60% overall yield.
Bromination of the Methyl Group
Radical bromination of 6-methylindole using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C generates 6-bromomethylindole. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid di-bromination. The product is purified via silica gel chromatography (20% ethyl acetate/hexane), yielding 45–50%.
Amine Displacement
6-Bromomethylindole reacts with ethanamine in tetrahydrofuran (THF) at 60°C for 24 hours, with potassium carbonate (K₂CO₃) as a base to scavenge HBr. This SN2 substitution achieves 70–75% yield. Scalability is limited by the hygroscopic nature of K₂CO₃; switching to triethylamine (TEA) in dimethylformamide (DMF) improves reproducibility.
Adaptation of Nitrovinyl Reduction Pathways
Nitrovinyl Intermediate Formation
Inspired by methodologies for 3-substituted indoles, indole-6-carbaldehyde undergoes condensation with nitroethane in the presence of ammonium acetate at 110°C, forming 6-((E)-2-nitrovinyl)-1H-indole. This intermediate is isolated in 60–65% yield after column chromatography.
Lithium Aluminum Hydride Reduction
The nitrovinyl group is reduced using lithium aluminum hydride (LiAlH₄) in THF at 85°C for 10 hours. Quenching with aqueous NaOH and extraction into ethyl acetate yields crude 2-(1H-indol-6-yl)ethanamine. Further purification via chromatography (70% ethyl acetate/hexane) provides the amine in 50–55% yield.
N-Alkylation with Ethylating Agents
2-(1H-Indol-6-yl)ethanamine reacts with ethyl bromide in the presence of potassium tert-butoxide (KOtBu) in DMF at 25°C for 4 hours. this compound is obtained in 40–45% yield after chromatography. This route suffers from low selectivity, necessitating optimized stoichiometry to minimize di-alkylation.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | Indole-6-carbaldehyde | 70–85 | High | Aldehyde synthesis complexity |
| Nucleophilic Substitution | 6-Bromomethylindole | 70–75 | Moderate | Bromination selectivity |
| Nitrovinyl Reduction | Nitrovinylindole | 40–55 | Low | Multi-step inefficiency |
The reductive amination route offers the highest yield and scalability but requires access to indole-6-carbaldehyde, which remains synthetically challenging. Nucleophilic substitution provides a more straightforward pathway if 6-methylindole is available, though bromination conditions require precise control.
Optimization and Industrial Considerations
Catalytic Hydrogenation Improvements
Replacing NaBH₃CN with transfer hydrogenation catalysts (e.g., ammonium formate/Pd-C) reduces reaction time to 2 hours while maintaining 80% yield. This modification enhances suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-6-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the ethanamine group, leading to different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution with a halogen can produce halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-6-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- Functional Group Modifications: 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (): Replacement of the ethylamine group with an aniline moiety reduces basicity, likely affecting solubility and membrane permeability .
Ethylamine Backbone Modifications
- N-(1H-Indol-6-ylmethyl)cyclopropanamine (): The cyclopropane ring introduces rigidity, which may restrict conformational flexibility and reduce metabolic degradation compared to the ethylamine analog .
- N-((6-Chloropyridin-3-yl)methyl)ethanamine (): Replacement of indole with a chloropyridine ring shifts the molecule’s polarity and may alter its pharmacokinetic profile .
NBOMe Series (Phenethylamine Derivatives)
The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share an ethanamine backbone but feature a 2-methoxybenzyl group and halogenated dimethoxyphenyl rings ().
Physicochemical and Pharmacological Properties
Q & A
Q. Validating biological activity: Which assay controls are essential?
- Include positive controls (e.g., serotonin for 5-HT receptor assays) and vehicle controls (DMSO). Use radioligand binding assays (³H-LSD for 5-HT2A) with triplicate measurements. ’s neuropharmacological protocols emphasize dose-response curves (1 nM–10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
